molecular formula C6H11N3O2 B12362815 N-(2-oxo-1,3-diazinan-4-yl)acetamide

N-(2-oxo-1,3-diazinan-4-yl)acetamide

Cat. No.: B12362815
M. Wt: 157.17 g/mol
InChI Key: WQSNLWQYPSTLEI-UHFFFAOYSA-N
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Description

N-(2-oxo-1,3-diazinan-4-yl)acetamide is a heterocyclic organic compound that contains a diazinane ring with an acetamide group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1,3-diazinan-4-yl)acetamide typically involves the reaction of 1,3-diazinane-2,4-dione with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Another method involves the use of ethyl cyanoacetate and substituted amines, which are reacted under solvent-free conditions at elevated temperatures to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1,3-diazinan-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of N-(2-hydroxy-1,3-diazinan-4-yl)acetamide.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(2-oxo-1,3-diazinan-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-oxo-1,3-diazinan-4-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-oxo-1,3-diazinan-4-yl)acetamide is unique due to its specific diazinane ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

N-(2-oxo-1,3-diazinan-4-yl)acetamide

InChI

InChI=1S/C6H11N3O2/c1-4(10)8-5-2-3-7-6(11)9-5/h5H,2-3H2,1H3,(H,8,10)(H2,7,9,11)

InChI Key

WQSNLWQYPSTLEI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCNC(=O)N1

Origin of Product

United States

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